molecular formula C19H16N4O2S B3989516 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione

3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B3989516
M. Wt: 364.4 g/mol
InChI Key: OZEQUKMUNFRRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione is a complex organic molecule that features a triazole ring, a sulfanyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol compound, often in the presence of a base such as sodium hydride, to introduce the sulfanyl group.

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable dione precursor with an amine, often under reflux conditions in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione: undergoes several types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its unique structural features.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The pyrrolidine-2,5-dione core can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
  • 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
  • 3-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-7-9-13(10-8-12)17-20-19(22-21-17)26-15-11-16(24)23(18(15)25)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEQUKMUNFRRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 2
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 3
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 5
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
Reactant of Route 6
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.